molecular formula C20H16O4S B1201040 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate

7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate

Cat. No. B1201040
M. Wt: 352.4 g/mol
InChI Key: WYUDBEMLROEPHR-UHFFFAOYSA-N
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Description

7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate, also known as 7-hmba sulfate or 7-spmba, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate is primarily located in the membrane (predicted from logP).
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is a member of phenanthrenes.

Scientific Research Applications

Mutagenicity and Carcinogenic Metabolism

7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) is a major metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), showing significant carcinogenic properties. Studies have demonstrated that liver cytosolic sulfotransferase transforms 7-HMBA into reactive 7-HMBA sulfate, which exhibits mutagenic activity towards certain bacterial strains, indicating its potential role in carcinogenesis (Watabe, Ishizuka, Isobe, & Ozawa, 1982).

Electrophilic Mutagenicity

7-HMBA and its electrophilic sulfate ester have been studied for their mutagenic characteristics. Research suggests that the sulfate ester of HMBA is an exceptionally reactive electrophilic mutagen, highlighting the importance of such metabolites in the understanding of carcinogenic processes (Flesher, Horn, & Lehner, 1997).

Interaction with DNA

The interaction of 7-HMBA and its metabolites with DNA has been a focus of research. Studies have found that in the absence of certain enzymes, 7-HMBA reacts poorly with DNA, suggesting that further metabolism to reactive esters, such as sulfates, is required for it to become an ultimate carcinogen (Flesher & Tay, 1978).

Hepatic DNA and RNA Adduct Formation

Further research into the bioactivation of 7-HMBA has shown the formation of DNA and RNA adducts in the livers of animals treated with 7-HMBA or its electrophilic sulfuric acid ester metabolite. This finding supports the role of liver enzymes in the activation of HMBA and its potential mutagenic effects (Surh, Lai, Miller, & Miller, 1987).

Role in Tissue Metabolism and Toxicity

Investigations into the effects of hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene, including 7-HMBA, have shown their influence on the metabolism and toxic action of the parent carcinogen in tissue cultures. This suggests a regulatory role of these derivatives in carcinogenic hydrocarbon metabolism (Belitskii, Lopp, & Khesina, 1975).

properties

Product Name

7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(12-methylbenzo[a]anthracen-7-yl)methyl hydrogen sulfate

InChI

InChI=1S/C20H16O4S/c1-13-15-7-4-5-9-17(15)19(12-24-25(21,22)23)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3,(H,21,22,23)

InChI Key

WYUDBEMLROEPHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)COS(=O)(=O)O)C=CC4=CC=CC=C42

synonyms

7-(hydroxymethyl)-12-methylbenz(a)anthracene sulfate ester
7-HMBA sulfate
7-SPMBA
7-sulfooxymethyl-12-methylbenz(a)anthracene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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